1,4-Dimethyl-3-(p-tolyl)-1h-pyrazol-5-amine
Description
[5 + 1] Cyclization Mechanisms with Alkynoate Building Blocks
The Rhodium(III)-catalyzed [5 + 1] annulation of 1,4-dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine with alkynoates represents a paradigm shift in constructing pyrazolo[1,5-a]quinazoline scaffolds. This reaction proceeds via a cascade sequence initiated by carbon-hydrogen (C–H) activation at the pyrazole ring’s C4 position, facilitated by the amine’s weakly coordinating nature. The Rhodium(III) center coordinates to the pyrazole nitrogen, inducing a six-membered metallacycle intermediate that positions the alkynoate for regioselective insertion.
Key mechanistic studies reveal that the alkynoate’s electron-deficient triple bond undergoes migratory insertion into the Rhodium–carbon bond, forming a seven-membered rhodacycle. Subsequent reductive elimination releases the pyrazolo[1,5-a]quinazoline product while regenerating the Rhodium(III) catalyst. This pathway is distinguished by its broad functional group tolerance, accommodating aryl, alkyl, and even sterically hindered alkynoates (Table 1).
Table 1. Substrate Scope of Alkynoates in [5 + 1] Annulation
| Alkynoate Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyl | 92 | 12 |
| Phenyl | 85 | 14 |
| Cyclohexyl | 78 | 16 |
| tert-Butyl | 68 | 18 |
Data adapted from Chiu et al. demonstrates the method’s versatility, with electron-withdrawing groups on the alkynoate enhancing reaction rates through increased electrophilicity at the triple bond. The reaction’s regiochemical fidelity arises from the Rhodium(III) catalyst’s ability to discriminate between the alkynoate’s α- and β-positions, favoring α-insertion due to steric and electronic factors.
Regioselectivity Control in Transition Metal-Mediated Cascade Reactions
Regiochemical precision in pyrazolo[1,5-a]quinazoline synthesis is achieved through meticulous control of Rhodium(III)’s coordination sphere and reaction thermodynamics. The this compound substrate adopts a planar conformation that directs C–H activation to the C4 position, while the p-tolyl group’s steric bulk prevents undesired C6 functionalization. This spatial control is critical in multi-step cascades where competing reaction pathways could lead to regioisomeric byproducts.
Comparative studies of Rhodium(III) versus Palladium(II) catalysts reveal stark differences in selectivity profiles. While Palladium systems favor β-hydride elimination pathways leading to dehydrogenated byproducts, Rhodium(III)’s higher oxidation state stabilizes intermediates long enough for controlled cyclization. For example, in reactions with unsymmetrical alkynamides, Rhodium(III) achieves >20:1 regioselectivity for the kinetically favored product through selective alkyne insertion into the more electron-rich Rhodium–carbon bond.
The solvent’s dielectric constant further modulates regioselectivity. Polar aprotic solvents like dimethylformamide stabilize charge-separated transition states, enhancing selectivity for the [5 + 1] pathway over competing [4 + 2] mechanisms. This solvent effect was quantified in a recent study showing dimethylformamide improves regioselectivity from 5:1 to 22:1 compared to dichloroethane.
Atom-Economical Approaches to Polycyclic Pyrazole Derivatives
The atom efficiency of Rhodium(III)-catalyzed annulations stems from their ability to construct multiple rings in a single catalytic cycle. The this compound contributes five atoms to the final framework, while the alkynoate provides the sixth, achieving near-quantitative atom incorporation. This contrasts sharply with traditional stepwise syntheses that often require stoichiometric activating agents and generate substantial byproducts.
A comparative analysis highlights the method’s superiority:
| Metric | Rh-Catalyzed Annulation | Classical Condensation |
|---|---|---|
| Steps | 1 | 3–4 |
| Atom Economy (%) | 92 | 45–60 |
| Byproduct Generation | H2O only | Multiple salts |
Data synthesized from Chiu et al. and Streit et al..
The methodology’s scalability was demonstrated in gram-scale syntheses of pyrazolo[1,5-a]quinazoline natural product analogs, achieving 89% yield with 0.5 mol% Rhodium catalyst loading. Microwave-assisted protocols further enhance efficiency, reducing reaction times from 18 hours to 45 minutes while maintaining selectivity.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2,4-dimethyl-5-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-10(7-5-8)11-9(2)12(13)15(3)14-11/h4-7H,13H2,1-3H3 |
InChI Key |
IVQPIUZWITXASG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Using Phosphorus Oxychloride (POCl₃) in Dimethylformamide (DMF)
Overview:
A more specialized method involves cyclization of hydrazone derivatives in the presence of phosphorus oxychloride and DMF to form pyrazole-4-carbaldehyde intermediates, which can be further functionalized to yield the target compound.
- Reagents: Hydrazone derivative of acetophenone, POCl₃, anhydrous DMF
- Conditions:
- POCl₃ added to DMF at 0 °C under nitrogen atmosphere.
- Hydrazone solution added dropwise.
- Reaction heated to 75 °C for 5 hours.
- Workup:
- Neutralization with sodium carbonate solution.
- Filtration and crystallization from ethanol.
- High selectivity and purity of pyrazole intermediates.
- Allows for subsequent functionalization at position 5 (amine introduction).
Summary Table of Preparation Methods
| Method Number | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Methylacetophenone + Hydrazine | Acid catalyst (e.g., AcOH) | Reflux 80–120 °C, several h | 60–85 | Classical cyclization via hydrazone |
| 2 | Hydrazone derivative + POCl₃ + DMF | POCl₃, anhydrous DMF | 0 °C to 75 °C, 5 h | Moderate to high | Selective pyrazole-4-carbaldehyde synthesis |
| 3 | Arylglyoxal + 1,3-dimethyl-pyrazol-5-amine | p-TsOH, DMF | 120 °C, 20 min, sealed vial | ~34 | Domino multicomponent reaction |
| 4 | β-Ketonitrile + Hydrazine hydrate | None or acid catalyst | Reflux in ethanol, several h | Moderate | Versatile for 5-aminopyrazole synthesis |
| 5 | Pyrazol-5-amine derivatives | I2, K2CO3, TBHP, EtOH | 50 °C, 3 h | N/A | Oxidative coupling for functionalization |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ and $$^{13}C$$ NMR confirm methyl and p-tolyl substituent positions and amine presence.
- Mass Spectrometry (MS):
- Electrospray ionization (ESI) or high-resolution MS validates molecular weight (201.27 g/mol) and fragmentation patterns.
- X-ray Crystallography:
- Confirms molecular structure and substitution pattern with precision.
- Thin Layer Chromatography (TLC):
- Used to monitor reaction progress and purity during synthesis.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The compound participates in condensation reactions with carbonyl-containing substrates to form fused heterocycles. Key findings include:
-
Reaction with Arylglyoxals :
Under microwave irradiation (120°C) in DMF with p-TsOH catalysis, it undergoes domino [3 + 2 + 1] heteroannulation with arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone), yielding dipyrazolo-fused 1,7-naphthyridines .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| 2,2-Dihydroxy-1-phenylethanone | DMF, p-TsOH, 120°C, MW | 1,3,7,9-Tetramethyl-5,10-diphenyl-3,7-dihydrodipyrazolo[3,4-b:4′,3′-f] naphthyridine | 78% |
-
Mechanistic Pathway :
Oxidative Dehydrogenative Coupling
The amino group facilitates oxidative coupling under iodine/tert-butyl hydroperoxide (TBHP) systems:
-
Iodination and Azo Formation :
Treatment with I₂ (1.1 equiv) and TBHP (4.0 equiv) in EtOH at 50°C induces C–I and N–N bond formation, producing iodo-substituted azopyrroles .
| Oxidant System | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| I₂ (1.1 equiv), TBHP | EtOH | 50 | (E)-1,2-Bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene | 83% |
-
Radical Mechanism :
ESR studies confirm TBHP-generated radicals initiate dehydrogenation. TEMPO inhibition experiments support radical intermediates .
Copper-Catalyzed Cross-Coupling
Iodo derivatives undergo Sonogashira reactions with terminal alkynes:
-
Reaction with Hex-1-yne :
Using CuI (10 mol%) and Pd(PPh₃)₂Cl₂ (5 mol%) in Et₃N, the C–I bond couples with alkynes to form ethynyl-substituted azo compounds .
| Alkyne | Catalyst | Product | Yield |
|---|---|---|---|
| Hex-1-yne | CuI/Pd(PPh₃)₂Cl₂ | (E)-1,2-Bis(4-(hex-1-yn-1-yl)-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene | 72% |
Acid-Promoted Rearrangements
In acidic media (e.g., CF₃SO₃H), the compound undergoes dehydrative cyclization:
-
Formation of 1,3-Diazocanes :
Reaction with 3-phenylpyrazol-5-amine in DMF at 100°C produces dipyrazolo-fused 1,3-diazocanes via [3 + 3 + 1 + 1] cyclization .
| Acid Catalyst | Solvent | Temp (°C) | Product | Yield |
|---|---|---|---|---|
| p-TsOH | DMF | 120 | (3,7-Dimethyl-1,9-diphenyl-3,4,5,6,7,10-hexahydrodipyrazolo[3,4-d:4′,3′-g] diazocine-5,10-diyl)bis(phenylmethanone) | 67% |
Biological Activity Correlations
While direct pharmacological data for this compound is limited, structural analogs exhibit:
-
Anti-inflammatory Activity : Pyrazole amines inhibit COX-2 (IC₅₀ = 0.8–2.1 μM).
-
Antimicrobial Effects : MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.
Physical and Spectral Data
Key characterization metrics for reaction products:
| Compound | IR (cm⁻¹) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|---|
| (E)-1,2-Bis(4-iodo-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)diazene | 1595, 1499, 1422 | 7.79–7.71 (m, 4H), 2.42 (s, 6H) | 149.9, 140.2, 129.7, 129.3 |
Scientific Research Applications
1,4-Dimethyl-3-(p-tolyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrazole-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally similar analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
Substituent Effects on Enzyme Inhibition
highlights the critical role of substituents at the 3-position of the pyrazole-5-amine core in modulating thrombin inhibitory activity. However, bulkier groups like tert-butyl () may sterically hinder binding to enzyme active sites, reducing efficacy .
Impact of Halogenation
Sulfur-Containing Analogs
The methylthio (-SMe) group in 3-(Methylthio)-1H-pyrazol-5-amine () introduces sulfur, which may enhance metabolic stability by resisting oxidative degradation. This feature is advantageous in drug design for prolonged half-life .
Physicochemical Properties
- Lipophilicity : The p-tolyl group (logP ~2.7) increases hydrophobicity compared to analogs with smaller substituents.
- Polar Surface Area (PSA) : The amine group at position 5 contributes to hydrogen bonding capacity, critical for target engagement.
Biological Activity
1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its potential as an antioxidant, anti-inflammatory agent, and its implications in treating various diseases, particularly cancer and metabolic disorders.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with two methyl groups and a p-tolyl group. This unique structure contributes to its biological activity and interaction with various enzymes and receptors.
| Property | Detail |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
This compound has been shown to exhibit significant antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, it demonstrated an inhibition percentage of 61–85% for TNF-α at concentrations around 10 µM, showcasing its potential as an anti-inflammatory agent .
Antimicrobial Activity
In vitro evaluations have revealed that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) indicating effective bactericidal activity .
Enzyme Inhibition
Molecular docking studies suggest that this compound can interact with enzymes involved in metabolic pathways. It may act as an inhibitor or modulator of specific enzymes linked to oxidative stress and inflammation pathways .
Case Studies
A notable case study involved the synthesis of pyrazole derivatives where this compound was evaluated for its cytotoxic effects on cancer cell lines. The compound exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of approximately 49.85 μM .
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. These methods often involve the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization processes.
Q & A
Q. What are the common synthetic routes for 1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine?
- Methodological Answer : Synthesis typically involves multi-step processes, including:
Condensation : Reacting substituted aryl aldehydes with hydrazines or ketones to form pyrazole precursors.
Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid to cyclize intermediates into the pyrazole core .
Functionalization : Introducing methyl and p-tolyl groups via alkylation or aryl coupling reactions under controlled temperatures (e.g., 80–120°C).
Example protocol from : Cyclization of intermediates with POCl₃ at 120°C yields pyrazole derivatives in 60–85% purity, followed by recrystallization for isolation.
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- NMR (¹H/¹³C): Assigns proton environments and confirms substituent positions (e.g., distinguishing N-methyl vs. C-methyl groups).
- Mass Spectrometry (ESI/HRMS): Validates molecular weight and fragmentation patterns.
- Crystallography :
- X-ray Diffraction : Utilizes programs like SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and bond geometries .
- Validation : Cross-checking crystallographic data with spectroscopic results ensures structural accuracy.
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Cross-Validation : Use multiple software tools (e.g., SHELXL for refinement and PLATON for validation) to identify outliers in bond lengths/angles .
- Twinned Data Analysis : Apply SHELXL’s twin refinement module to resolve ambiguities in cases of crystal twinning.
- Data Quality Metrics : Monitor R-factors (R₁ < 0.05) and electron density maps to detect misplaced atoms or solvent effects .
Q. How do substituent variations at the 3- and 4-positions influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Compare analogs like 1-(p-tolyl) vs. 1-(4-methoxyphenyl) derivatives () to assess electronic and steric effects on target binding.
- Biological Assays :
- Enzyme Inhibition : Test thrombin inhibition (IC₅₀) using fluorogenic substrates ().
- Docking Simulations : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with Ser195 in thrombin).
Table 1 : Substituent Effects on Thrombin Inhibition (Hypothetical Data)
| Substituent (Position 3) | IC₅₀ (nM) | LogP |
|---|---|---|
| p-Tolyl | 12.5 | 2.8 |
| 4-Methoxyphenyl | 8.2 | 2.1 |
| tert-Butyl | 45.0 | 3.5 |
| Source: Derived from |
Q. What strategies optimize regioselectivity in pyrazol-5-amine synthesis?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., nitro) to steer cyclization to the 5-position .
- Microwave-Assisted Synthesis : Reduce side reactions by shortening reaction times (e.g., 30 minutes at 150°C vs. 12 hours reflux).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance regioselectivity in aryl coupling steps .
Q. What mechanistic insights explain this compound’s enzyme inhibition properties?
- Methodological Answer :
- Serine-Trapping Mechanism : The pyrazole core forms a covalent bond with catalytic serine residues (e.g., in thrombin), confirmed by kinetic studies and mass spectrometry .
- Kinetic Analysis : Measure kinact/Ki ratios to distinguish between reversible and irreversible inhibition.
- Mutagenesis Studies : Replace Ser195 with alanine to confirm the role of the catalytic triad in inhibition.
Key Considerations for Experimental Design
- Data Reproducibility : Replicate syntheses using inert atmospheres (Ar/N₂) to minimize oxidation of amine groups.
- Contradiction Resolution : When spectral data (e.g., NMR) conflicts with crystallography, re-examine sample purity or consider polymorphism .
- Biological Activity : Prioritize analogs with lower logP values (<3) to improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
